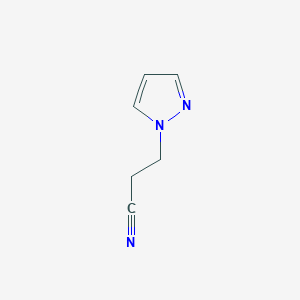

3-(1H-pyrazol-1-yl)propanenitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-pyrazol-1-ylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3/c7-3-1-5-9-6-2-4-8-9/h2,4,6H,1,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJXLTSDYZRWRQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427482 | |

| Record name | 3-(1H-pyrazol-1-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88393-88-8 | |

| Record name | 3-(1H-pyrazol-1-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1H-Pyrazol-1-yl)propanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3-(1H-pyrazol-1-yl)propanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 3-(1H-pyrazol-1-yl)propanenitrile, a heterocyclic compound of interest in chemical research and development. The information is presented to be a valuable resource for laboratory work and theoretical modeling.

Core Physical and Chemical Data

This compound is a colorless oil at room temperature.[1][2] Its fundamental chemical identifiers and properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₇N₃ | [3][4] |

| Molecular Weight | 121.14 g/mol | [3][4] |

| CAS Number | 88393-88-8 | [3][4] |

| Appearance | Colorless Oil | [1][2] |

| Boiling Point | 129 °C at 11 Torr | [1][2] |

| Density | 1.08 g/cm³ | [1][2] |

| Solubility | Sparingly soluble in DMSO, Slightly soluble in Methanol | [1][2] |

Experimental Protocols

1. Determination of Boiling Point under Reduced Pressure:

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For compounds that may decompose at their atmospheric boiling point, the determination is carried out under reduced pressure (vacuum).

-

Apparatus: A vacuum distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum source connected via a manometer.

-

Procedure:

-

The liquid sample is placed in the round-bottom flask along with boiling chips or a magnetic stirrer.

-

The apparatus is sealed and the vacuum pump is engaged to reduce the pressure to the desired level, which is monitored by the manometer.

-

The flask is gently heated. The temperature is recorded when the liquid boils and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded pressure.

-

2. Measurement of Density:

The density of a liquid is its mass per unit volume.

-

Apparatus: A pycnometer (a flask with a specific, accurately known volume) and an analytical balance are required.

-

Procedure:

-

The empty pycnometer is weighed.

-

It is then filled with the liquid sample, ensuring no air bubbles are present, and weighed again.

-

The mass of the liquid is determined by subtracting the mass of the empty pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer. The measurement should be performed at a constant, recorded temperature as density is temperature-dependent.

-

3. Assessment of Solubility:

Solubility is the ability of a substance to dissolve in a solvent to form a homogeneous solution.

-

Apparatus: Test tubes, a vortex mixer, and a calibrated pipette or graduated cylinder.

-

Procedure:

-

A specified volume of the solvent (e.g., 1 mL of DMSO or Methanol) is placed in a test tube.

-

A small, measured amount of this compound is added.

-

The mixture is agitated using a vortex mixer for a set period to ensure thorough mixing.

-

The solution is visually inspected for any undissolved solute. If the solute dissolves completely, more is added incrementally until the solution is saturated.

-

The solubility is qualitatively described (e.g., sparingly soluble, slightly soluble) based on the amount of solute that can be dissolved in a given volume of solvent.

-

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the physical properties of a liquid compound such as this compound.

Caption: A flowchart outlining the general steps from synthesis to the final reporting of physical properties for a chemical compound.

Biological Activity Context

While this compound itself is primarily a research chemical, the pyrazole scaffold is a well-established pharmacophore in drug discovery. Derivatives of 1H-pyrazol-1-yl have been investigated for a range of biological activities. For instance, certain 1H-pyrazol-1-yl benzenesulfonamide derivatives have been studied for their potential to alleviate inflammatory bowel disease by modulating the PI3K/Akt/mTOR signaling pathway.[5] This highlights the potential for designing novel therapeutic agents based on the pyrazole core structure.

The logical relationship for investigating the biological potential of a novel pyrazole derivative is depicted below.

Caption: A diagram illustrating the iterative process of drug discovery for novel pyrazole-based compounds.

References

- 1. 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one | MDPI [mdpi.com]

- 2. turkjps.org [turkjps.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemscene.com [chemscene.com]

- 5. Evaluation of 1H-pyrazol-1-yl benzenesulfonamide derivatives in alleviating inflammatory bowel disease via PI3K/Akt/mTOR signaling pathway in zebrafish models - PubMed [pubmed.ncbi.nlm.nih.gov]

3-(1H-pyrazol-1-yl)propanenitrile chemical structure and IUPAC name

An In-depth Technical Guide to 3-(1H-pyrazol-1-yl)propanenitrile

This guide provides a comprehensive overview of this compound, a key chemical intermediate in pharmaceutical research. It details the compound's chemical structure, nomenclature, and physicochemical properties. Furthermore, it presents a representative synthesis protocol and explores the role of its derivatives in drug development, particularly as selective inhibitors of Tyrosine Kinase 2 (TYK2) for treating inflammatory diseases.

Chemical Structure and Nomenclature

This compound is a heterocyclic compound featuring a pyrazole ring N-substituted with a propanenitrile group.

Chemical Structure:

Caption: 2D Structure of this compound.

Physicochemical and Computational Data

A summary of the key physical, chemical, and computed properties of this compound is presented below. This data is essential for its application in chemical synthesis and drug design.

| Property | Value | Reference |

| Molecular Weight | 121.14 g/mol | [3][5] |

| Appearance | Oil | [4] |

| Boiling Point | 129 °C (at 11 Torr) | [4] |

| Density | 1.08 g/cm³ | [4] |

| Monoisotopic Mass | 121.063995 Da | [1] |

| Solubility | Sparingly in DMSO, Slightly in Methanol | [4] |

| pKa (Predicted) | 1.85 ± 0.10 | [4] |

| XLogP (Predicted) | -0.8 | [1] |

| Topological Polar Surface Area (TPSA) | 41.61 Ų | [3] |

| Hydrogen Bond Donors | 0 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Rotatable Bonds | 2 | [3] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a Michael addition reaction, specifically the cyanoethylation of pyrazole with acrylonitrile. This reaction is a common and efficient method for N-alkylation of pyrazole derivatives.

General Synthesis Workflow

The diagram below illustrates the logical workflow for the synthesis and purification of this compound.

Caption: Synthesis and Purification Workflow.

Detailed Experimental Protocol

This protocol is a representative example for the cyanoethylation of pyrazole.

Materials:

-

Pyrazole

-

Acrylonitrile

-

Triton B (Benzyltrimethylammonium hydroxide, 40% in methanol) or another suitable base catalyst

-

Dichloromethane (DCM) or another suitable solvent

-

Water

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pyrazole (1.0 eq) in a suitable solvent such as dichloromethane.

-

Addition of Reagents: Add acrylonitrile (1.1 eq) to the solution. Subsequently, add a catalytic amount of Triton B (e.g., 0.05 eq).

-

Reaction: Stir the mixture at room temperature or heat gently (e.g., 40 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude oil via flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by vacuum distillation to yield pure this compound.[4]

Application in Drug Discovery: TYK2 Inhibition

Derivatives of this compound have emerged as significant scaffolds in medicinal chemistry. Notably, they have been investigated as selective inhibitors of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[6]

TYK2 is a crucial component of the JAK-STAT signaling pathway, which transduces signals for various cytokines, including IL-12, IL-23, and Type I interferons. These cytokines are implicated in the pathogenesis of numerous autoimmune and inflammatory disorders. By selectively inhibiting TYK2, these compounds can modulate the immune response, offering a targeted therapeutic approach for conditions like inflammatory bowel disease.[6]

The development of these inhibitors involves modifying the core this compound structure to optimize potency, selectivity against other JAK family members (JAK1, JAK2, JAK3), and pharmacokinetic properties.[6]

Simplified JAK-STAT Signaling Pathway

The following diagram illustrates the role of TYK2 within the JAK-STAT signaling cascade, the target of the aforementioned inhibitors.

Caption: Role of TYK2 in JAK-STAT Signaling.

References

- 1. PubChemLite - this compound (C6H7N3) [pubchemlite.lcsb.uni.lu]

- 2. This compound CAS#: 88393-88-8 [amp.chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. 88393-88-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound | 88393-88-8 [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide: 3-(1H-pyrazol-1-yl)propanenitrile

CAS Number: 88393-88-8

This technical guide provides a comprehensive overview of 3-(1H-pyrazol-1-yl)propanenitrile, a key heterocyclic building block in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field, offering detailed information on its physicochemical properties, synthesis, and its role as a scaffold for potent enzyme inhibitors.

Physicochemical and Computational Data

This compound is a colorless to light yellow oil. Its key properties are summarized in the tables below for quick reference.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 88393-88-8 | [1] |

| Molecular Formula | C₆H₇N₃ | [1] |

| Molecular Weight | 121.14 g/mol | [1] |

| Appearance | Oil | [2] |

| Boiling Point | 129 °C (at 11 Torr) | [2] |

| Density | 1.08 g/cm³ | [2] |

| Solubility | Sparingly soluble in DMSO, slightly soluble in Methanol. | [2] |

Table 2: Computational Properties

| Property | Value | Source |

| XlogP | -0.8 | Predicted |

| Topological Polar Surface Area (TPSA) | 41.6 Ų | Predicted |

| Hydrogen Bond Donors | 0 | Predicted |

| Hydrogen Bond Acceptors | 3 | Predicted |

| Rotatable Bonds | 2 | Predicted |

Synthesis and Experimental Protocols

The primary route for synthesizing this compound is the aza-Michael addition of pyrazole to acrylonitrile.[3][4] This reaction is a highly efficient method for constructing the C-N bond between the pyrazole ring and the propionitrile side chain.

General Synthesis Workflow

The overall process involves the reaction, workup, and purification of the final product. The workflow is outlined below.

References

Synthesis of 3-(1H-pyrazol-1-yl)propanenitrile from pyrazole and acrylonitrile

An In-depth Technical Guide to the Synthesis of 3-(1H-pyrazol-1-yl)propanenitrile

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its structure, featuring a pyrazole ring N-alkyled with a cyanopropyl group, serves as a versatile scaffold for the synthesis of more complex molecules, including active pharmaceutical ingredients. The synthesis of this compound is primarily achieved through the aza-Michael addition of pyrazole to acrylonitrile, a reaction commonly referred to as cyanoethylation. This guide provides a comprehensive overview of the synthesis, including detailed experimental protocols, reaction conditions, and characterization data, tailored for researchers and professionals in drug development and chemical synthesis.

Reaction Overview and Mechanism

The synthesis of this compound is a classic example of a base-catalyzed aza-Michael addition. In this reaction, the pyrazole anion, generated in the presence of a base, acts as a nucleophile and attacks the electron-deficient β-carbon of acrylonitrile. The resulting intermediate is then protonated to yield the final product. The reaction is generally efficient and high-yielding.

The mechanism involves three key steps:

-

Deprotonation: A base abstracts the acidic proton from the N-H bond of the pyrazole ring, forming a pyrazolide anion. This anion is a potent nucleophile.

-

Nucleophilic Attack: The pyrazolide anion attacks the β-carbon of acrylonitrile, leading to the formation of a new carbon-nitrogen bond and a carbanion intermediate.

-

Protonation: The carbanion intermediate is protonated by a proton source in the reaction mixture (such as the conjugate acid of the base or trace water) to give the final product, this compound.

Experimental Protocols

This section details a representative experimental procedure for the synthesis of this compound.

Materials and Equipment

-

Reactants: Pyrazole, Acrylonitrile

-

Catalyst: Triton B (40% solution in methanol) or another suitable base (e.g., sodium hydroxide, potassium carbonate).

-

Solvents: Dioxane or another suitable aprotic solvent.

-

Equipment: Round-bottom flask, magnetic stirrer, reflux condenser, dropping funnel, heating mantle, distillation apparatus.

Detailed Synthesis Procedure

-

Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with pyrazole (e.g., 0.1 mol, 6.81 g) and dioxane (100 mL).

-

Catalyst Addition: A catalytic amount of Triton B (e.g., 1 mL of a 40% solution in methanol) is added to the stirred solution.

-

Addition of Acrylonitrile: Acrylonitrile (e.g., 0.11 mol, 5.84 g, 7.3 mL) is added dropwise to the reaction mixture through the dropping funnel over 30 minutes. An exothermic reaction may be observed.

-

Reaction: The reaction mixture is heated to reflux (approximately 80-90 °C) and maintained at this temperature for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless oil.

Data Presentation

Table 1: Reaction Conditions for the Cyanoethylation of Pyrazole

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Triton B | Dioxane | 80-90 | 3-4 | High | General Procedure |

| Basic Anion Exchange Resin | None | 50-60 | 2-3 | >90 | General Procedure |

| Sodium Hydroxide | Acetonitrile | Reflux | 5 | Good | Analogous Reactions |

| Potassium Carbonate | DMF | 80 | 6 | Good | Analogous Reactions |

Table 2: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₇N₃ | |

| Molecular Weight | 121.14 g/mol | |

| Appearance | Colorless Oil | |

| Boiling Point | 129 °C @ 11 Torr | |

| Density | 1.08 g/cm³ | |

| pKa | 1.85 ± 0.10 (Predicted) | |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.55 (d, J=1.8 Hz, 1H), 7.49 (d, J=2.4 Hz, 1H), 6.30 (t, J=2.1 Hz, 1H), 4.40 (t, J=6.7 Hz, 2H), 2.95 (t, J=6.7 Hz, 2H) | Inferred from similar structures |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 139.9, 129.5, 117.8, 106.0, 48.9, 18.2 | Inferred from similar structures |

| IR (neat, cm⁻¹) | ~2250 (C≡N), ~1510, 1400 (pyrazole ring) | Inferred from functional groups |

| Mass Spectrum (EI) | m/z 121 (M⁺) |

Visualizations

Reaction Workflow

Caption: Synthetic workflow for this compound.

Reaction Mechanism

Spectroscopic Profile of 3-(1H-pyrazol-1-yl)propanenitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 3-(1H-pyrazol-1-yl)propanenitrile. Due to the limited availability of directly published experimental spectra for this specific molecule, this document presents a combination of predicted data based on established principles and data from closely related analogues. It also outlines the standard experimental protocols required for the synthesis and subsequent spectroscopic analysis, making it a valuable resource for researchers working with this and similar chemical entities.

Summary of Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound. These values are derived from computational predictions and analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5 - 7.6 | Doublet | 1H | H-5 (Pyrazole ring) |

| ~7.4 - 7.5 | Doublet | 1H | H-3 (Pyrazole ring) |

| ~6.2 - 6.3 | Triplet | 1H | H-4 (Pyrazole ring) |

| ~4.3 - 4.4 | Triplet | 2H | N-CH₂ |

| ~2.9 - 3.0 | Triplet | 2H | CH₂-CN |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~139 - 141 | C-3 (Pyrazole ring) |

| ~128 - 130 | C-5 (Pyrazole ring) |

| ~117 - 119 | C≡N (Nitrile) |

| ~105 - 107 | C-4 (Pyrazole ring) |

| ~48 - 50 | N-CH₂ |

| ~18 - 20 | CH₂-CN |

Table 3: Expected Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2250 - 2240 | Strong, Sharp | C≡N stretch |

| ~3100 - 3000 | Medium | C-H stretch (aromatic) |

| ~2950 - 2850 | Medium | C-H stretch (aliphatic) |

| ~1550 - 1450 | Medium-Strong | C=C and C=N ring stretching |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Ion |

| 121.06 | [M]⁺ |

| 122.07 | [M+H]⁺ |

| 144.05 | [M+Na]⁺ |

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

A plausible and commonly employed method for the synthesis of N-alkylated pyrazoles is the Michael addition of pyrazole to an activated alkene. For this compound, this involves the reaction of pyrazole with acrylonitrile.

Materials:

-

Pyrazole

-

Acrylonitrile

-

A basic catalyst (e.g., sodium hydroxide, potassium carbonate, or a basic ionic liquid)

-

A suitable solvent (e.g., acetonitrile, ethanol, or water)

-

Hydrochloric acid (for neutralization)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Organic solvents for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pyrazole in the chosen solvent.

-

Add a catalytic amount of the base to the solution.

-

Slowly add an equimolar amount of acrylonitrile to the reaction mixture at room temperature.

-

The reaction mixture is then stirred at room temperature or gently heated (e.g., 40-60 °C) for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize it with a dilute solution of hydrochloric acid.

-

The solvent is removed under reduced pressure.

-

The residue is then taken up in water and extracted with an organic solvent such as ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield the crude product.

-

Purification of the crude product can be achieved by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Obtain a standard proton spectrum. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

¹³C NMR: Obtain a proton-decoupled ¹³C spectrum. Chemical shifts are reported in ppm relative to the solvent peak.

Infrared (IR) Spectroscopy:

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Analyze the sample using a mass spectrometer with an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition: Obtain a full scan mass spectrum to determine the molecular ion peak and analyze the fragmentation pattern. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis and the general structure of the target molecule.

Caption: Workflow for the synthesis and spectroscopic characterization.

Caption: Chemical structure of this compound.

Determining the Solubility of 3-(1H-pyrazol-1-yl)propanenitrile in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1H-pyrazol-1-yl)propanenitrile is a versatile building block in organic synthesis, finding applications in the development of various biologically active molecules. A thorough understanding of its solubility in different organic solvents is crucial for its effective use in reaction chemistry, purification processes, and formulation development. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound and outlines a standardized experimental protocol for the quantitative determination of its solubility. Due to the limited availability of public quantitative data, this guide focuses on empowering researchers to generate reliable and reproducible solubility data in their own laboratories.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₇N₃ |

| Molecular Weight | 121.14 g/mol |

| Appearance | Oil |

| Boiling Point | 129 °C (at 11 Torr) |

| Density | 1.08 g/cm³ |

Qualitative Solubility Data

Published data on the solubility of this compound is primarily qualitative. The compound is reported to be:

-

Sparingly soluble in Dimethyl Sulfoxide (DMSO).

-

Slightly soluble in Methanol.

Quantitative Solubility Data Table Template

Researchers can use the following table to record experimentally determined solubility data for this compound in various organic solvents at different temperatures. This structured format allows for easy comparison and analysis of the results.

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Analysis | Notes |

| Methanol | |||||

| Ethanol | |||||

| Isopropanol | |||||

| Acetone | |||||

| Ethyl Acetate | |||||

| Acetonitrile | |||||

| Dichloromethane | |||||

| Toluene | |||||

| Dimethyl Sulfoxide (DMSO) | |||||

| Add other solvents as needed |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in organic solvents. This protocol is based on the widely accepted isothermal shake-flask method, which is considered the gold standard for determining equilibrium solubility.[1][2]

Materials and Equipment

-

This compound (of known purity)

-

Selected organic solvents (analytical grade or higher)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)

Experimental Workflow

Caption: Workflow for experimental solubility determination.

Detailed Procedure

Step 1: Preparation of Saturated Solutions

-

Add an excess amount of this compound to a series of vials. The presence of undissolved solute is essential to ensure that the solution reaches saturation.

-

Add a known volume or mass of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation during the experiment.

Step 2: Equilibration

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to ensure that equilibrium is reached. The time required to reach equilibrium can vary depending on the solvent and the solute, but a period of 24 to 72 hours is generally recommended.[1]

-

To confirm that equilibrium has been established, samples can be taken at different time points (e.g., 24, 48, and 72 hours). Equilibrium is reached when the concentration of the solute in solution remains constant over time.[3]

Step 3: Phase Separation

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter (e.g., 0.22 µm) to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility. The filter material should be chemically compatible with the solvent.

Step 4: Quantitative Analysis

-

Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations.

Step 5: Calculation of Solubility

-

Calculate the concentration of the saturated solution by taking into account the dilution factor used.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

Considerations for Accuracy

-

Purity of Compound and Solvents: The purity of both the this compound and the organic solvents should be high to avoid erroneous results.

-

Temperature Control: Solubility is highly dependent on temperature. Therefore, maintaining a constant and accurately known temperature throughout the experiment is crucial.

-

pH (for aqueous-organic mixtures): If working with solvent mixtures containing water, the pH of the solution should be measured and controlled, as it can significantly influence the solubility of ionizable compounds.

-

Solid Phase Analysis: After the experiment, it is good practice to analyze the remaining solid to ensure that no phase transformation or solvate formation has occurred during the equilibration process.

Logical Relationships in Solubility Determination

Caption: Factors influencing solubility equilibrium.

Conclusion

This technical guide provides a framework for the systematic determination of the solubility of this compound in various organic solvents. By following the detailed experimental protocol, researchers can generate high-quality, reproducible data that will be invaluable for the design and optimization of synthetic routes, purification strategies, and formulation development. The provided templates for data presentation will aid in the consistent reporting and comparison of solubility data across different studies.

References

A Technical Guide to 3-(1H-pyrazol-1-yl)propanenitrile: A Scaffold for Targeted Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(1H-pyrazol-1-yl)propanenitrile, a key chemical intermediate and a foundational scaffold in modern medicinal chemistry. While a useful research chemical in its own right, its significance is amplified through its derivatives, which are at the forefront of developing targeted therapies for immune-mediated diseases. This document details its fundamental properties, synthesis methodologies, and the biological context of its more complex analogues, with a particular focus on their role as selective Tyrosine Kinase 2 (TYK2) inhibitors.

Core Compound Properties

This compound, also known as Pyrazole-1-propionitrile, is a stable, nitrogen-containing heterocyclic compound. Its structure, featuring a pyrazole ring linked to a propanenitrile group, serves as a versatile building block in organic synthesis.

| Property | Value | Source |

| Molecular Formula | C₆H₇N₃ | [1][2][3] |

| Molecular Weight | 121.14 g/mol | [1][2][3] |

| CAS Number | 88393-88-8 | [1][2][3] |

| Boiling Point | 129 °C (at 11 Torr) | |

| Density | 1.08 g/cm³ | |

| Form | Oil |

Synthesis and Derivatization

While this compound is commercially available, understanding its synthesis and, more importantly, its incorporation into more complex molecules is crucial for research and development. Its derivatives are often synthesized through multi-step processes involving key chemical reactions.

General Synthesis of Pyrazole-Propananilide Derivatives

A general method for creating derivatives involves the reaction of pyrazole with propananilide intermediates.[4]

Experimental Protocol:

-

Intermediate Preparation: Synthesize ω-chloro-N-propananilide derivatives as the first step.

-

Coupling Reaction: Combine the ω-chloro-N-propananilide intermediates with 1H-pyrazole in a solvent such as Dimethylformamide (DMF).

-

Workup: After the reaction is complete (monitored by appropriate analytical techniques), evaporate the DMF under reduced pressure.

-

Extraction: Extract the resulting residue using chloroform and water. The organic phases are collected and dried over anhydrous Na₂SO₄.

-

Purification: Evaporate the solvent from the organic phase. The crude product is then purified using column chromatography with suitable mobile phases to yield the final 3-(1H-pyrazol-1-yl)-N-propananilide derivative.[4]

Synthesis of Ruxolitinib Intermediate

The pyrazole-propanenitrile scaffold is a key component of intermediates used to synthesize Ruxolitinib, a potent JAK1/JAK2 inhibitor.[5][6] The synthesis of one such intermediate, (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile, highlights a sophisticated application of this chemical moiety.

Logical Workflow for Ruxolitinib Intermediate Synthesis:

Biological Significance: A Scaffold for TYK2 Inhibition

The primary interest for drug development professionals lies in the derivatives of this compound. Recent research has identified derivatives that act as highly selective inhibitors of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[7]

TYK2 is a critical mediator for the signaling of key cytokines such as IL-12, IL-23, and Type I interferons. Dysregulation of these cytokine pathways is central to the pathology of numerous autoimmune and inflammatory diseases.[7][8] Therefore, selective inhibition of TYK2 is a promising therapeutic strategy for conditions like inflammatory bowel disease, psoriasis, and systemic lupus erythematosus.[7][8]

Quantitative Data for a Lead TYK2 Inhibitor Derivative

One notable derivative, compound 14l from a 2021 study, has shown significant promise.[7]

| Parameter | Value | Details |

| TYK2 Inhibition (IC₅₀) | 9 nM | Demonstrates potent inhibition of the target kinase. |

| Liver Microsomal Clearance | 11.4 mL/min/g | Indicates metabolic stability. |

| Half-life (t₁/₂) | 121.6 min | Reflects the duration of action in a microsomal assay. |

Compound 14l: 3-(4-(2-((1H-indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile[7]

Mechanism of Action: The JAK-STAT Signaling Pathway

The therapeutic effect of TYK2 inhibitors is achieved through the modulation of the Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) signaling pathway. This is one of the most direct pathways for transducing extracellular signals into transcriptional responses.[2][9]

The Canonical Pathway:

-

Cytokine Binding: A cytokine (e.g., IL-23) binds to its specific receptor on the cell surface.

-

Receptor Dimerization & JAK Activation: This binding brings the receptor-associated JAKs (including TYK2) into close proximity, allowing them to phosphorylate and activate each other.[9]

-

STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Once recruited, the STATs are themselves phosphorylated by the JAKs.[2]

-

STAT Dimerization and Nuclear Translocation: Phosphorylated STATs detach from the receptor, form dimers, and translocate into the cell nucleus.

-

Gene Transcription: Inside the nucleus, the STAT dimer binds to specific DNA sequences, initiating the transcription of target genes that promote inflammation and immune responses.[1]

Inhibition by Pyrazole-Propanenitrile Derivatives

Selective TYK2 inhibitors based on the this compound scaffold function by binding to the TYK2 kinase, preventing its activation. This targeted inhibition disrupts the entire downstream signaling cascade.

Conclusion

This compound is a molecule of significant interest, transitioning from a simple research chemical to the foundational core of sophisticated, next-generation therapeutic agents. Its derivatives, particularly the selective TYK2 inhibitors, exemplify the power of scaffold-based drug design in creating potent and highly specific treatments for complex immune-mediated diseases. Continued exploration of this and related pyrazole structures holds considerable promise for the future of targeted drug discovery.

References

- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 2. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 88393-88-8 [chemicalbook.com]

- 4. turkjps.org [turkjps.org]

- 5. CN107674026B - Preparation method of ruxolitinib intermediate (3R) -3- (4-bromo-1H-pyrazol-1-yl) -cyclopentyl propionitrile - Google Patents [patents.google.com]

- 6. CN105461630A - Method for synthesizing ruxolitinib intermediate (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.biologists.com [journals.biologists.com]

An In-depth Technical Guide to 3-(1H-pyrazol-1-yl)propanenitrile: A Key Intermediate in Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1H-pyrazol-1-yl)propanenitrile is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry and drug development. Its structural motif, featuring a pyrazole ring linked to a propanenitrile group, serves as a versatile scaffold for the synthesis of a variety of biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role as a key intermediate in the development of targeted therapeutics.

Chemical and Physical Properties

This compound is a colorless oil at room temperature.[1] Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 88393-88-8 | [2] |

| Molecular Formula | C₆H₇N₃ | [2] |

| Molecular Weight | 121.14 g/mol | [2] |

| Appearance | Colorless Oil | [1] |

| Boiling Point | 129 °C at 11 Torr | [1] |

| Density | 1.08 g/cm³ | [1] |

| Solubility | Sparingly soluble in DMSO, slightly soluble in Methanol | [1] |

| pKa (Predicted) | 1.85 ± 0.10 | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a Michael addition reaction between pyrazole and acrylonitrile. This reaction is a classic example of a conjugate addition, where a nucleophile (in this case, the pyrazole anion) adds to an α,β-unsaturated carbonyl compound (acrylonitrile).

General Synthesis Workflow

The overall workflow for the synthesis and purification of this compound is depicted in the diagram below.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound, adapted from general methods for Michael additions of N-heterocycles to activated alkenes.

Materials:

-

Pyrazole

-

Acrylonitrile

-

Triton B (40% in methanol)

-

Acetonitrile

-

Acetic Acid

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate

-

Silica Gel for column chromatography

-

Hexane

-

Ethyl Acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve pyrazole (1.0 eq) in acetonitrile.

-

Addition of Base: To this solution, add a catalytic amount of Triton B (e.g., 0.05 eq).

-

Addition of Acrylonitrile: Slowly add acrylonitrile (1.1 eq) to the reaction mixture at room temperature.

-

Reaction: Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

-

Work-up:

-

Once the reaction is complete, neutralize the mixture with a few drops of acetic acid.

-

Remove the acetonitrile under reduced pressure.

-

To the residue, add water and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

-

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity.

Spectral Characterization (Predicted)

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ~7.5 | d | H-5 (pyrazole) | |

| ~7.4 | d | H-3 (pyrazole) | |

| ~6.2 | t | H-4 (pyrazole) | |

| ~4.4 | t | -CH₂-N | |

| ~2.9 | t | -CH₂-CN |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| ~139 | C-5 (pyrazole) | |

| ~129 | C-3 (pyrazole) | |

| ~118 | -CN | |

| ~106 | C-4 (pyrazole) | |

| ~50 | -CH₂-N | |

| ~18 | -CH₂-CN |

| IR Spectroscopy | Characteristic Absorption (cm⁻¹) | Functional Group |

| ~2250 | C≡N stretch | |

| ~1500-1600 | C=N, C=C stretch (pyrazole ring) | |

| ~2850-3000 | C-H stretch (aliphatic) | |

| ~3100-3150 | C-H stretch (aromatic) |

| Mass Spectrometry | Expected m/z | Fragment |

| 121.06 | [M]⁺ | |

| 122.07 | [M+H]⁺ |

Applications in Research and Drug Development

This compound is a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Intermediate in the Synthesis of Ruxolitinib

One of the most notable applications of a derivative of this compound is in the synthesis of Ruxolitinib, a Janus kinase (JAK) inhibitor used for the treatment of myelofibrosis and polycythemia vera.[3] The core structure of this compound is a key component of the Ruxolitinib molecule.

Scaffold for TYK2 Inhibitors

Derivatives of this compound have been investigated as selective inhibitors of Tyrosine Kinase 2 (TYK2).[4] TYK2 is a member of the JAK family of non-receptor tyrosine kinases and plays a crucial role in cytokine signaling pathways involved in inflammation and autoimmune diseases. The development of selective TYK2 inhibitors is a promising therapeutic strategy for conditions such as inflammatory bowel disease.[4]

Signaling Pathway: JAK-STAT Pathway Inhibition

The therapeutic relevance of compounds derived from this compound, such as Ruxolitinib and other TYK2 inhibitors, lies in their ability to modulate the Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway. This pathway is essential for the transduction of signals from a wide range of cytokines and growth factors.

Caption: Inhibition of the JAK-STAT signaling pathway by therapeutics derived from this compound.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use. The brominated derivative is known to be harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[5] Similar precautions should be taken with the parent compound. Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood.

Conclusion

This compound is a research chemical of significant interest due to its role as a versatile intermediate in the synthesis of high-value pharmaceutical compounds. Its straightforward synthesis and the reactivity of its functional groups make it an attractive starting material for the construction of complex molecular architectures. The successful development of drugs like Ruxolitinib and the ongoing research into novel TYK2 inhibitors underscore the importance of this pyrazole derivative in modern drug discovery. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a valuable resource for researchers in the field.

References

- 1. 88393-88-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. This compound | 88393-88-8 [chemicalbook.com]

- 3. CN107674026B - Preparation method of ruxolitinib intermediate (3R) -3- (4-bromo-1H-pyrazol-1-yl) -cyclopentyl propionitrile - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 3-(3-bromo-1H-pyrazol-1-yl)propanenitrile | C6H6BrN3 | CID 130737611 - PubChem [pubchem.ncbi.nlm.nih.gov]

Potential Reactivity of the Nitrile Group in 3-(1H-pyrazol-1-yl)propanenitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential chemical reactivity of the nitrile group in 3-(1H-pyrazol-1-yl)propanenitrile. This compound is a valuable building block in medicinal chemistry, and understanding the transformations of its nitrile functionality is crucial for the design and synthesis of novel therapeutic agents. This document details the principal reactions the nitrile group can undergo, including hydrolysis, reduction, and addition of organometallic reagents. While specific experimental data for this compound is limited in publicly accessible literature, this guide furnishes detailed experimental protocols for analogous transformations, supported by quantitative data from related compounds. The influence of the pyrazole ring on the reactivity of the nitrile group is also discussed.

Introduction

This compound is a heterocyclic compound incorporating a pyrazole ring linked to a propanenitrile side chain. The pyrazole moiety is a common scaffold in a plethora of biologically active molecules. The nitrile group, with its electrophilic carbon atom, is a versatile functional group capable of undergoing a variety of chemical transformations. Its conversion to amines, carboxylic acids, or ketones opens up diverse avenues for molecular elaboration and the synthesis of compound libraries for drug discovery. This guide explores the potential reactivity of this nitrile group, providing a theoretical and practical framework for its chemical manipulation.

General Reactivity of the Nitrile Group

The nitrile group (C≡N) is characterized by a polarized triple bond, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. The primary reactions of nitriles include:

-

Hydrolysis: Conversion to carboxylic acids or amides.

-

Reduction: Transformation into primary amines.

-

Addition of Organometallic Reagents: Formation of ketones.

The pyrazole ring, being an electron-rich aromatic system, may exert an electronic influence on the reactivity of the nitrile group, although significant effects are not anticipated due to the insulating methylene spacer. The lone pair of electrons on the pyrrole-type nitrogen of the pyrazole ring contributes to the aromatic system, and the ring itself can be either electron-donating or -withdrawing depending on the substitution. In the case of an unsubstituted pyrazole ring, a modest electron-withdrawing effect might be observed.

Potential Reactions of the Nitrile Group in this compound

Hydrolysis

The nitrile group of this compound can be hydrolyzed to either 3-(1H-pyrazol-1-yl)propanoic acid or 3-(1H-pyrazol-1-yl)propanamide under acidic or basic conditions.

| Substrate | Conditions | Product | Yield (%) | Reference |

| (R)-3-(4-bromo-1H-pyrazol-1-yl)-2-cyano-3-cyclopentylpropanoic acid alkyl ester | 1. NaOH, 65°C, 8h; 2. HCl, 100°C | (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropionitrile | High | |

| Benzonitrile | H2SO4, H2O, heat | Benzoic Acid | >90 | General Textbook |

| Acetonitrile | NaOH, H2O, heat | Sodium Acetate | >95 | General Textbook |

Note: The first entry demonstrates the stability of a nitrile group under specific hydrolysis and decarboxylation conditions, not its conversion.

Acid-Catalyzed Hydrolysis to Carboxylic Acid:

-

To a solution of this compound (1.0 eq) in a mixture of water and a co-solvent such as dioxane or ethanol, add concentrated sulfuric acid (2.0-5.0 eq) cautiously.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 3-(1H-pyrazol-1-yl)propanoic acid.

-

Purify the product by recrystallization or column chromatography.

Base-Catalyzed Hydrolysis to Carboxylate Salt:

-

Dissolve this compound (1.0 eq) in an aqueous solution of sodium hydroxide or potassium hydroxide (2.0-5.0 eq). An alcoholic co-solvent may be used to improve solubility.

-

Heat the mixture to reflux and monitor the reaction.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully acidify the solution with concentrated hydrochloric acid to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum. Alternatively, extract the acidified solution with an organic solvent as described above.

Caption: Hydrolysis pathway of the nitrile group.

Reduction

The nitrile group can be reduced to a primary amine, yielding 3-(1H-pyrazol-1-yl)propan-1-amine. Common reducing agents include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.

| Substrate | Conditions | Product | Yield (%) | Reference |

| Aliphatic/Aromatic Nitriles | LiAlH₄, Ether/THF | Primary Amines | High | |

| Ethanenitrile | H₂/Raney Ni, pressure | Ethylamine | Good | General Textbook |

| Heteroaromatic Nitriles | NaBH₄/NiCl₂ | Primary Amines | Variable | General Textbook |

Reduction with Lithium Aluminum Hydride (LiAlH₄):

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of LiAlH₄ (1.5-3.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 eq) in the same anhydrous solvent to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.

-

Cool the reaction mixture to 0 °C and quench the excess LiAlH₄ by the sequential and careful addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

-

Filter the resulting solid (aluminum salts) and wash thoroughly with the reaction solvent.

-

Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(1H-pyrazol-1-yl)propan-1-amine.

-

Purify by distillation or column chromatography.

Catalytic Hydrogenation:

-

Dissolve this compound (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or acetic acid).

-

Add a catalytic amount of a hydrogenation catalyst (e.g., 5-10 mol% of Palladium on carbon (Pd/C) or Raney Nickel).

-

Place the reaction mixture in a hydrogenation apparatus and subject it to a hydrogen atmosphere (typically 1-50 atm).

-

Stir or shake the mixture at room temperature or with gentle heating until the uptake of hydrogen ceases.

-

Filter the catalyst through a pad of Celite and wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude amine.

-

Purify as needed.

Caption: Experimental workflows for nitrile reduction.

Addition of Organometallic Reagents

Grignard reagents (R-MgX) or organolithium reagents (R-Li) can add to the nitrile group to form an imine intermediate, which upon acidic workup, hydrolyzes to a ketone. This reaction allows for the formation of a new carbon-carbon bond.

| Substrate | Grignard Reagent | Product (after hydrolysis) | Yield (%) | Reference |

| Benzonitrile | Phenylmagnesium Bromide | Benzophenone | ~80 | |

| Acetonitrile | Ethylmagnesium Bromide | 2-Butanone | ~75 | General Textbook |

| Various Nitriles | Various Grignard Reagents | Ketones | 60-90 |

-

Prepare the Grignard reagent in a flame-dried, three-necked flask under an inert atmosphere by adding the corresponding alkyl or aryl halide to a suspension of magnesium turnings in anhydrous diethyl ether or THF.

-

Once the Grignard reagent formation is complete, cool the solution to 0 °C.

-

Slowly add a solution of this compound (1.0 eq) in the same anhydrous solvent to the Grignard reagent.

-

After the addition, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC. Gentle heating may be required.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting intermediate is the imine, which is then hydrolyzed. Dissolve the crude imine in a mixture of THF and aqueous acid (e.g., 1M HCl) and stir at room temperature until the imine is fully converted to the ketone (monitor by TLC).

-

Neutralize the reaction and extract the product with an organic solvent.

-

Dry, concentrate, and purify the ketone by column chromatography or distillation.

Caption: Grignard reaction with a nitrile to form a ketone.

Influence of the Pyrazole Ring

The 1-substituted pyrazole ring is a six-pi electron aromatic system. The nitrogen at the 2-position has a basic lone pair, while the nitrogen at the 1-position to which the propanenitrile group is attached has its lone pair involved in the aromatic system. The overall electronic effect of the unsubstituted pyrazole ring at the end of a propyl chain is likely to be weakly electron-withdrawing. This could slightly increase the electrophilicity of the nitrile carbon, potentially accelerating nucleophilic attack. However, due to the three-bond separation between the ring and the nitrile group, this electronic effect is expected to be minimal. The basic nitrogen in the pyrazole ring could be protonated under strongly acidic conditions, which might affect the reaction. In reactions with strongly basic or nucleophilic reagents like Grignard or organolithium reagents, the acidity of the C-H protons on the pyrazole ring should be considered, although they are generally not acidic enough to interfere.

Conclusion

Methodological & Application

Application Note and Protocol for the Synthesis of 3-(1H-pyrazol-1-yl)propanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 3-(1H-pyrazol-1-yl)propanenitrile, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through a cyanoethylation reaction, specifically the aza-Michael addition of pyrazole to acrylonitrile. This method is efficient and provides a direct route to the target compound. This protocol includes information on reagents, reaction conditions, purification methods, and characterization data.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. The pyrazole moiety is a common scaffold in drugs due to its diverse biological activities. The propanenitrile group can be further modified, making this compound a versatile synthon for the development of novel therapeutic agents. The synthesis described herein is a reliable and reproducible method for obtaining this compound in a laboratory setting.

Reaction Scheme

The synthesis proceeds via the aza-Michael addition of pyrazole to acrylonitrile. This reaction, often referred to as cyanoethylation, involves the nucleophilic attack of the pyrazole nitrogen onto the electrophilic β-carbon of acrylonitrile. The reaction can be carried out with or without a catalyst, though a base is often used to deprotonate the pyrazole and increase its nucleophilicity.

Application Notes and Protocols: Synthesis of Ruxolitinib Utilizing a 3-(1H-Pyrazol-1-yl)propanenitrile Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of Ruxolitinib, a potent Janus kinase (JAK) 1 and 2 inhibitor, utilizing a key pyrazole-containing intermediate. The synthesis involves the preparation of (3R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile and its subsequent Suzuki coupling to form the core structure of Ruxolitinib. These notes are intended to guide researchers in the efficient synthesis and understanding of this important therapeutic agent.

Introduction

Ruxolitinib is an orally bioavailable inhibitor of Janus-associated kinases (JAKs) JAK1 and JAK2.[1][2] These enzymes are critical in the signaling pathways of numerous cytokines and growth factors that are essential for hematopoiesis and immune function.[1][2] Dysregulation of the JAK-STAT pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases. Ruxolitinib is approved for the treatment of myelofibrosis and polycythemia vera.[3] The synthesis of Ruxolitinib can be efficiently achieved through a multi-step process involving the key intermediate, a substituted 3-(1H-pyrazol-1-yl)propanenitrile derivative.

Mechanism of Action: The JAK-STAT Signaling Pathway

Ruxolitinib functions by inhibiting the JAK-STAT signaling pathway. Upon cytokine binding to their receptors, associated JAKs are activated and phosphorylate each other and the receptor. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, which are then phosphorylated by JAKs. Phosphorylated STATs dimerize and translocate to the nucleus to regulate gene expression. By inhibiting JAK1 and JAK2, Ruxolitinib blocks this cascade, leading to reduced inflammation and inhibition of cellular proliferation.[1]

Synthetic Pathway Overview

The synthesis of Ruxolitinib from a pyrazole-containing nitrile intermediate can be conceptualized in a multi-step sequence. A key intermediate, (3R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile, is synthesized and then coupled with a protected pyrrolopyrimidine boronic acid derivative via a Suzuki coupling reaction. The final step involves the deprotection of the pyrrolopyrimidine moiety to yield Ruxolitinib.

Experimental Protocols

Protocol 1: Synthesis of 3-Cyclopentyl-3-oxopropionitrile

This protocol describes the synthesis of a precursor to the chiral alcohol intermediate.

Materials:

-

Methyl cyclopentanecarboxylate

-

Acetonitrile

-

Sodium hydride (60% dispersion in mineral oil)

-

Tetrahydrofuran (THF)

-

Hydrochloric acid (4M)

-

Ethyl acetate

-

Water

Procedure:

-

To a suspension of sodium hydride (0.36 mol) in THF (175 mL), heat the mixture to 80°C.

-

Slowly add a solution of methyl cyclopentanecarboxylate (0.18 mol) and acetonitrile (0.36 mol) dropwise to the heated suspension.

-

Maintain the reaction at 80°C for 20 hours.

-

After cooling, concentrate the reaction mixture to remove a portion of the solvent.

-

Add water (160 mL) and extract three times with ethyl acetate. Discard the organic layers.

-

Acidify the aqueous phase to a pH of 5 with 4M hydrochloric acid.

-

Extract the aqueous phase three times with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-cyclopentyl-3-oxopropionitrile.

| Parameter | Value | Reference |

| Yield | 91% | [4] |

| Appearance | Bright yellow oil | [4] |

Protocol 2: Synthesis of (S)-3-Cyclopentyl-3-hydroxypropionitrile

This protocol details the asymmetric reduction to form the chiral alcohol.

Materials:

-

3-Cyclopentyl-3-oxopropionitrile

-

D-Glucose

-

D-Glucose dehydrogenase

-

NADPH (reduced coenzyme II)

-

Carbonyl reductase

-

Potassium phosphate buffer (100mM, pH 7.0)

-

N,N-Dimethylformamide (DMF)

-

Methyl tert-butyl ether (MTBE)

Procedure:

-

In a suitable reaction vessel, dissolve D-glucose, D-glucose dehydrogenase, NADPH, and carbonyl reductase in the potassium phosphate buffer.

-

Add a solution of 3-cyclopentyl-3-oxopropionitrile in DMF to the reaction mixture.

-

Stir the reaction at room temperature for 32 hours.

-

Extract the reaction mixture three times with MTBE.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (S)-3-cyclopentyl-3-hydroxypropionitrile.

| Parameter | Value | Reference |

| Yield | 82% | [5] |

| Enantiomeric Excess (ee) | 99.1% | [5] |

| Appearance | Glassy yellow oily matter | [5] |

Protocol 3: Synthesis of (3R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile

This protocol describes the Mitsunobu reaction to introduce the brominated pyrazole moiety.

Materials:

-

(S)-3-Cyclopentyl-3-hydroxypropionitrile

-

4-Bromopyrazole

-

Triphenylphosphine (PPh3)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

-

Tetrahydrofuran (THF)

Procedure:

-

Dissolve (S)-3-cyclopentyl-3-hydroxypropionitrile, 4-bromopyrazole, and triphenylphosphine in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C.

-

Slowly add DEAD or DIAD dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-5 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain (3R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile.

| Parameter | Value | Reference |

| Yield | >80% | [6] |

| Enantioselectivity | >90% | [6] |

Protocol 4: Suzuki Coupling and Deprotection to Yield Ruxolitinib

This protocol outlines the key C-C bond formation to construct the Ruxolitinib core and the final deprotection step.

Materials:

-

(3R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile

-

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

-

Aqueous sodium carbonate solution

-

1,4-Dioxane and water

-

Trifluoroacetic acid (TFA) or Boron trifluoride diethyl etherate

-

Dichloromethane (DCM) or Acetonitrile

Procedure:

-

Suzuki Coupling:

-

In a reaction vessel, combine (3R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile, the protected pyrrolopyrimidine boronic acid derivative, and tetrakis(triphenylphosphine)palladium(0).

-

Add a mixture of 1,4-dioxane and aqueous sodium carbonate solution.

-

Heat the mixture under an inert atmosphere at reflux until the reaction is complete as monitored by TLC or LC-MS.

-

Cool the reaction mixture and perform an aqueous workup. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers and concentrate under reduced pressure to obtain the protected Ruxolitinib intermediate.

-

-

Deprotection:

-

Dissolve the protected Ruxolitinib intermediate in a suitable solvent such as dichloromethane or acetonitrile.

-

Add a deprotecting agent like trifluoroacetic acid or boron trifluoride diethyl etherate.

-

Stir the reaction at room temperature until the deprotection is complete.

-

Quench the reaction and neutralize the acid.

-

Extract the Ruxolitinib free base and purify by crystallization or column chromatography.

-

| Parameter | Value | Reference |

| Coupling Yield | Typically high | [7] |

| Final Product Purity | >99.5% | [8] |

Quantitative Data Summary

| Intermediate/Product | Molecular Weight | Typical Yield | Key Analytical Data |

| 3-Cyclopentyl-3-oxopropionitrile | 139.18 g/mol | 90-93% | 1H NMR (400MHz, DMSO-d6): 4.10(2H,s), 3.00(1H,m), 1.90(8H,m)[4] |

| (S)-3-Cyclopentyl-3-hydroxypropionitrile | 141.20 g/mol | ~82% | ee >99% |

| (3R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile | 284.18 g/mol | >80% | Enantioselectivity >90% |

| Ruxolitinib | 306.37 g/mol | High | Purity >99.5% by HPLC[8] |

Disclaimer: These protocols are intended for informational purposes for qualified professionals. Appropriate safety precautions should be taken when handling all chemicals. Reaction conditions may need to be optimized for specific laboratory settings and scales.

References

- 1. Ruxolitinib synthesis - chemicalbook [chemicalbook.com]

- 2. medkoo.com [medkoo.com]

- 3. Design, synthesis, and biological evaluation of novel ruxolitinib and baricitinib analogues for potential use against COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis method of ruxolitinib intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN104496904A - Synthesis method of ruxolitinib intermediate - Google Patents [patents.google.com]

- 6. Method for synthesizing ruxolitinib intermediate (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile (2016) | Chen Fuxue | 1 Citations [scispace.com]

- 7. WO2016063294A2 - Process for the preparation of (r)-3-(4-(7h-pyrrolo[2,3-d], pyrimidin-4-yl)-1 h-pyrazol-1-yl)-3-cyclopentylpropanenitrile phosphate and its polymorphs thereof - Google Patents [patents.google.com]

- 8. WO2016063294A2 - Process for the preparation of (r)-3-(4-(7h-pyrrolo[2,3-d], pyrimidin-4-yl)-1 h-pyrazol-1-yl)-3-cyclopentylpropanenitrile phosphate and its polymorphs thereof - Google Patents [patents.google.com]

Application Notes and Protocols for the One-Pot Synthesis of Functionalized Pyrazoles from 3-(1H-Pyrazol-1-yl)propanenitrile

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs. The ability to efficiently functionalize the pyrazole ring is crucial for the development of new therapeutic agents, enabling the fine-tuning of their pharmacological properties. These derivatives have shown a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. This document provides detailed application notes and a proposed protocol for the one-pot synthesis of C4-functionalized pyrazoles, starting from 3-(1H-pyrazol-1-yl)propanenitrile.

While direct, one-pot functionalization protocols for this compound are not extensively reported in the literature, methods for the C-H functionalization of other N-alkylated pyrazoles can be adapted for this purpose. The electron-rich C4 position of the pyrazole ring is susceptible to electrophilic attack, making reactions like halogenation and thiocyanation feasible.[1][2] This approach offers a streamlined route to novel pyrazole derivatives, avoiding multi-step synthesis.

Proposed One-Pot C4-Thiocyanation

A promising strategy for the functionalization of this compound is electrophilic thiocyanation at the C4 position. This reaction can be achieved using a hypervalent iodine reagent in conjunction with a thiocyanate salt.[3] The proposed one-pot protocol is adapted from established methods for the C4-thiocyanation of other pyrazole derivatives.

Experimental Protocols

Protocol 1: Proposed One-Pot C4-Thiocyanation of this compound

This protocol describes a proposed method for the one-pot synthesis of 3-(4-thiocyanato-1H-pyrazol-1-yl)propanenitrile. Note: This is an adapted protocol based on similar reactions and may require optimization.

Materials:

-

This compound

-

Phenyliodine dichloride (PhICl₂)

-

Ammonium thiocyanate (NH₄SCN)

-

Toluene, anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen inlet and balloon

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add phenyliodine dichloride (2.0 mmol) and ammonium thiocyanate (2.0 mmol).

-

Add anhydrous toluene (5 mL) to the flask.

-

Cool the mixture to 0 °C using an ice bath and stir for 30 minutes.

-

Add this compound (1.0 mmol) to the reaction mixture.

-

Continue stirring at 0 °C for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 3-(4-thiocyanato-1H-pyrazol-1-yl)propanenitrile.

Data Presentation

The following table summarizes expected outcomes for the proposed one-pot C4-functionalization of N-alkylated pyrazoles based on literature for analogous reactions.

| Functionalization | Reagents | Solvent | Temperature | Typical Yield (%) | Reference |

| Thiocyanation | PhICl₂, NH₄SCN | Toluene | 0 °C | 70-90 | [3] |

| Iodination | I₂, HIO₃ | Acetic Acid | 80 °C | 85-95 | [2] |

| Direct Arylation | Aryl bromide, Pd(OAc)₂, KOAc | DMA | 150 °C | 60-80 | [2] |

Visualizations

Experimental Workflow

Caption: Proposed experimental workflow for the one-pot C4-thiocyanation.

Signaling Pathway

Many functionalized pyrazole derivatives are known to exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are key in the prostaglandin synthesis pathway.[4][5]

Caption: Inhibition of the COX pathway by functionalized pyrazoles.

References

Analytical Characterization of 3-(1H-pyrazol-1-yl)propanenitrile: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the structural characterization and purity assessment of 3-(1H-pyrazol-1-yl)propanenitrile, a key building block in pharmaceutical synthesis. The following sections detail the experimental protocols for various analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Chromatographic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the elucidation of the molecular structure of this compound by providing detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

Expected ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyrazole ring and the propanenitrile chain. Based on the analysis of structurally similar compounds, the following chemical shifts are predicted.[1][2]

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 (pyrazole) | ~6.3 | Triplet | ~2.1 |

| H-3, H-5 (pyrazole) | ~7.5 | Doublet | ~2.3 |

| -CH₂- (adjacent to pyrazole) | ~4.5 | Triplet | ~6-7 |

| -CH₂- (adjacent to -CN) | ~3.0 | Triplet | ~6-7 |

Expected ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The predicted chemical shifts are based on data from analogous structures.[1]

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-4 (pyrazole) | ~106 |

| C-3, C-5 (pyrazole) | ~129, ~140 |

| -CH₂- (adjacent to pyrazole) | ~45 |

| -CH₂- (adjacent to -CN) | ~18 |

| -CN (nitrile) | ~117 |

Experimental Protocol: NMR Spectroscopy

1.3.1. Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-